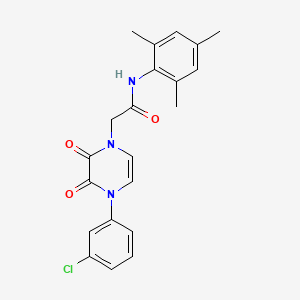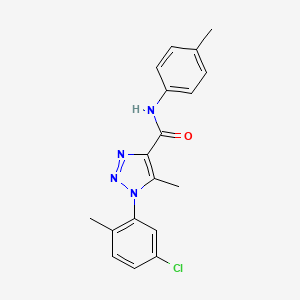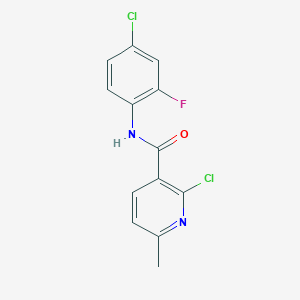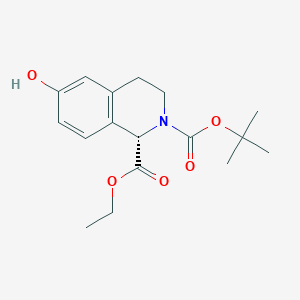![molecular formula C14H15N3O3S B2500530 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 21004-24-0](/img/structure/B2500530.png)
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule , 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, is a derivative of sulfanilamide, which is a class of compounds known for their antimicrobial properties. The molecule features a pyrimidine ring, which is a common structure in many biologically active compounds, including drugs. The presence of both sulfanyl and acetamide groups suggests potential for interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the substitution reactions of pyrimidine derivatives with sodium amide in liquid ammonia have been described, leading to the formation of various substituted pyrimidines . These reactions are crucial for the synthesis of compounds like the one under discussion, as they allow for the introduction of different functional groups that can modulate the biological activity of the molecule.
Molecular Structure Analysis
The molecular structure and conformation of similar compounds have been extensively studied using spectroscopic methods and quantum chemical calculations. For example, the folded conformation about the methylene C atom of the thioacetamide bridge has been observed, with the pyrimidine ring inclined to the benzene ring at specific angles . This conformation is stabilized by intramolecular hydrogen bonds, which are significant for the molecule's stability and interactions .
Chemical Reactions Analysis
The chemical reactivity of such molecules can be influenced by the presence of various substituents on the pyrimidine ring. The substitution of electronegative atoms like fluorine or chlorine can lead to differences in geometries and intermolecular contacts, which in turn affect the molecule's reactivity and potential as a drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their vibrational signatures, have been characterized using Raman and Fourier transform infrared spectroscopy . The equilibrium geometry, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers have been explored with density functional theory, providing insights into the stability and electronic properties of the molecule . The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity have also been investigated to assess the drug-likeness of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Pyrimidine derivatives are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various biologically active compounds. For instance, the synthesis of pyrimidines has been explored for their antiviral activity, with certain derivatives exhibiting inhibitory effects against herpes viruses and retroviruses, highlighting their potential as antiviral agents (Holý et al., 2002). Similarly, 4,6-dichloro-2-methylpyrimidine serves as an important intermediate for synthetic anticancer drugs, showcasing the role of pyrimidine structures in drug development (Guo Lei-ming, 2012).
Vibrational Spectroscopy and Quantum Computational Approaches
Vibrational spectroscopic techniques, alongside quantum computational methods, have been applied to study the structure and properties of pyrimidine derivatives. This approach provides insights into the molecular geometry, intramolecular hydrogen bond formation, and vibrational wavenumbers, crucial for understanding the compound's reactivity and interaction with biological targets (Jenepha Mary et al., 2022).
Antiviral and Herbicidal Applications
Pyrimidine derivatives have been investigated for their antiviral properties, with some compounds showing marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), which could inform future therapeutic strategies (Hocková et al., 2003). In the agricultural sector, triazolopyrimidine sulfonanilide compounds, related to pyrimidine structures, have been explored as herbicides, demonstrating the potential of pyrimidine derivatives in enhancing crop protection (Chao-Nan Chen et al., 2009).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-12(18)17-14(15-9)21-8-13(19)16-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPIOAUAJWIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)




![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-phenoxypyridine](/img/structure/B2500463.png)


